DNDI-6148

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C16H14BN5O3 |

|---|---|

Molecular Weight |

335.1 g/mol |

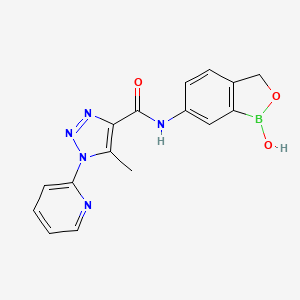

IUPAC Name |

N-(1-hydroxy-3H-2,1-benzoxaborol-6-yl)-5-methyl-1-pyridin-2-yltriazole-4-carboxamide |

InChI |

InChI=1S/C16H14BN5O3/c1-10-15(20-21-22(10)14-4-2-3-7-18-14)16(23)19-12-6-5-11-9-25-17(24)13(11)8-12/h2-8,24H,9H2,1H3,(H,19,23) |

InChI Key |

NZLNNIUTJOYBMK-UHFFFAOYSA-N |

Canonical SMILES |

B1(C2=C(CO1)C=CC(=C2)NC(=O)C3=C(N(N=N3)C4=CC=CC=N4)C)O |

Origin of Product |

United States |

Foundational & Exploratory

DNDI-6148: A Deep Dive into the Mechanism of Action on Leishmania CPSF3

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

DNDI-6148, a novel benzoxaborole compound, has been identified as a potent inhibitor of Leishmania parasite proliferation. Extensive preclinical research has elucidated its mechanism of action, pinpointing the cleavage and polyadenylation specificity factor 3 (CPSF3) as its primary molecular target. This guide provides a comprehensive overview of the mechanism of action of this compound, detailing its interaction with Leishmania CPSF3, summarizing key quantitative data, outlining experimental methodologies, and visualizing the underlying molecular and experimental frameworks. Although the clinical development of this compound for leishmaniasis has been deprioritized due to preclinical reproductive toxicity signals, the wealth of data generated on its unique mechanism of action remains highly valuable for the broader field of anti-infective drug discovery.

The Molecular Target: Leishmania CPSF3

This compound exerts its anti-leishmanial activity through the specific inhibition of the parasite's CPSF3 endonuclease.[1][2][3] CPSF3 is a critical enzyme involved in the processing of pre-mRNA, specifically in the cleavage and subsequent polyadenylation of messenger RNA (mRNA) transcripts. This process is essential for the maturation of functional mRNAs, which are required for protein synthesis and, consequently, parasite viability. The inhibition of CPSF3 by this compound disrupts this vital cellular process, leading to a cascade of events that ultimately result in parasite death.

Quantitative Analysis of this compound Activity

The potency of this compound has been rigorously evaluated through a series of in vitro and in vivo studies. The following tables summarize the key quantitative data from these assessments.

Table 1: In Vitro Activity of this compound

| Assay Type | Leishmania Species | Potency (EC50 in µM) | Cytotoxicity (CC50 in µM) | Selectivity Index (SI) | Reference |

| Intramacrophage Amastigotes | L. donovani | Value not explicitly stated in search results | >64 (PMM) | >Value not explicitly stated | [3] |

| Intramacrophage Amastigotes | L. infantum | Value not explicitly stated in search results | >64 (PMM) | >Value not explicitly stated | [3] |

| Intracellular Amastigotes | L. infantum (Lab Strain) | Value not explicitly stated in search results | >Value not explicitly stated (MRC-5) | >Value not explicitly stated | [4] |

| Intracellular Amastigotes | L. donovani (Lab Strain) | Value not explicitly stated in search results | >Value not explicitly stated (MRC-5) | >Value not explicitly stated | [4] |

PMM: Peritoneal Mouse Macrophages; MRC-5: Human Fetal Lung Fibroblast Cells. The selectivity index (SI) is calculated as CC50/EC50.

Table 2: In Vivo Efficacy of this compound in Hamster Model of Visceral Leishmaniasis (L. infantum)

| Dose (mg/kg) | Dosing Regimen | Reduction in Parasite Burden (%) | Reference |

| Various | Not specified in search results | >98% | [1][2][3] |

Experimental Protocols

The following sections detail the methodologies for the key experiments cited in the investigation of this compound's mechanism of action.

In Vitro Anti-leishmanial Activity Assay (Intramacrophage Amastigote Assay)

This assay is crucial for determining the efficacy of a compound against the clinically relevant intracellular stage of the Leishmania parasite.

-

Cell Culture: Peritoneal mouse macrophages (PMMs) are harvested and seeded in multi-well plates.

-

Parasite Infection: The macrophages are infected with Leishmania amastigotes.

-

Compound Treatment: A serial dilution of this compound is added to the infected cells.

-

Incubation: The treated plates are incubated for a defined period to allow for compound action.

-

Quantification of Parasite Load: The number of amastigotes per macrophage is determined using microscopy after Giemsa staining.

-

Data Analysis: The half-maximal effective concentration (EC50) is calculated by plotting the percentage of parasite inhibition against the compound concentration.

Cytotoxicity Assay

This assay assesses the toxicity of the compound against host cells to determine its selectivity.

-

Cell Seeding: Mammalian cells (e.g., MRC-5 or PMMs) are seeded in multi-well plates.

-

Compound Exposure: The cells are treated with a serial dilution of this compound.

-

Incubation: The plates are incubated for a specified duration.

-

Viability Assessment: Cell viability is measured using a metabolic indicator dye (e.g., resazurin).

-

Data Analysis: The half-maximal cytotoxic concentration (CC50) is determined from the dose-response curve.

In Vivo Efficacy in Hamster Model of Visceral Leishmaniasis

This animal model is a gold standard for evaluating the in vivo efficacy of anti-leishmanial drug candidates.

-

Animal Infection: Golden hamsters are infected with L. infantum or L. donovani.

-

Treatment Initiation: Once the infection is established, animals are treated with this compound via oral gavage.

-

Dosing Regimen: The compound is administered at various doses and for a specific duration.

-

Assessment of Parasite Burden: At the end of the treatment period, the parasite load in the liver, spleen, and bone marrow is quantified using methods such as tissue impression smears and limiting dilution assays.

-

Efficacy Calculation: The percentage reduction in parasite burden is calculated by comparing the treated groups to a vehicle-treated control group.

Target Validation using Genetically Modified Parasites

To confirm that CPSF3 is the primary target of this compound, experiments using genetically engineered parasites are performed.

-

Overexpression of Wild-Type CPSF3: Leishmania or Trypanosoma brucei (a related kinetoplastid) are genetically modified to overexpress the wild-type version of CPSF3.

-

Drug Susceptibility Testing: The susceptibility of these modified parasites to this compound is compared to that of wild-type parasites. A decreased sensitivity in the overexpressing strain suggests that the compound acts on this target.[3]

-

Site-Directed Mutagenesis: Specific amino acid residues in the active site of CPSF3 are mutated.

-

Phenotypic Analysis: The effect of these mutations on the binding and inhibitory activity of this compound is assessed.

Visualizing the Mechanism and Workflows

The following diagrams, generated using the DOT language, illustrate the key pathways and experimental processes.

Figure 1: Mechanism of action of this compound on Leishmania CPSF3.

Figure 2: Generalized workflow for in vitro and in vivo evaluation of this compound.

Figure 3: Logical relationship of this compound binding within the CPSF3 active site.

Conclusion

This compound represents a significant advancement in the understanding of novel anti-leishmanial drug targets. Its specific inhibition of the parasite's CPSF3 endonuclease provides a clear and validated mechanism of action. The comprehensive dataset, including in vitro potency, in vivo efficacy, and detailed molecular interactions, underscores the value of the benzoxaborole class as a source of anti-infective agents. While the development of this compound for leishmaniasis has been halted, the knowledge gained from its study offers a robust foundation for future drug discovery and development efforts targeting CPSF3 and other essential parasite-specific pathways.

References

- 1. This compound: A Novel Benzoxaborole Preclinical Candidate for the Treatment of Visceral Leishmaniasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound: A novel benzoxaborole preclinical candidate for the treatment of visceral leishmaniasis | DNDi [dndi.org]

- 3. This compound: A Novel Benzoxaborole Preclinical Candidate for the Treatment of Visceral Leishmaniasis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In vitro and in vivo pharmacodynamics of three novel antileishmanial lead series - PMC [pmc.ncbi.nlm.nih.gov]

DNDI-6148: A Technical Whitepaper on a Preclinical Benzoxaborole Candidate for Visceral Leishmaniasis

For Researchers, Scientists, and Drug Development Professionals

Abstract

DNDI-6148 is a novel benzoxaborole derivative that has been investigated as a potential oral treatment for visceral leishmaniasis (VL), a fatal parasitic disease. Developed through a lead optimization program, this compound demonstrated potent in vitro and in vivo activity against Leishmania species, primarily by inhibiting the parasite's cleavage and polyadenylation specificity factor (CPSF3). This document provides a comprehensive technical overview of the chemical structure, properties, mechanism of action, and experimental evaluation of this compound. Despite its promising preclinical profile, the development of this compound has been deprioritized due to observations of reproductive toxicity.

Chemical Structure and Properties

This compound belongs to the benzoxaborole class of compounds, which are characterized by a boron atom integrated into a heterocyclic ring system. The specific structure of this compound is the result of extensive medicinal chemistry efforts to optimize its anti-leishmanial activity and pharmaceutical properties.

Chemical Structure:

While a 2D chemical structure image is not available, the synthesis of this compound involves the amide bond formation between two key intermediates: 6-amino-1-hydroxy-2,1-benzoxaborolane and 5-methyl-1-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxylic acid.[1] The final active substance is an arginine monohydrate adduct of the parent molecule.[1]

Physicochemical Properties

A summary of the key physicochemical and pharmacokinetic properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C19H20BN5O4 | Mowbray et al., 2021 |

| Molecular Weight | 393.21 g/mol | Mowbray et al., 2021 |

| Solubility (FaSSIF) | 5.4 µg/mL | Mowbray et al., 2021 |

| Solubility (FeSSIF) | 6.3 µg/mL | Mowbray et al., 2021 |

| Permeability (MDCK) | Good, no P-gp efflux | Mowbray et al., 2021 |

| CYP Inhibition (IC50) | >50 µM (for 1A2, 2C9, 2C19, 2D6, 3A4) | Mowbray et al., 2021 |

| hERG Inhibition (IC50) | >30 µM | Clinical Trial Protocol |

Pharmacokinetic Properties

The pharmacokinetic profile of this compound has been evaluated in preclinical species and in a first-in-human study.

| Parameter | Species | Value | Reference |

| tmax | Human | 3 - 12 hours | Safety, tolerability and pharmacokinetics... |

| Half-life (t1/2) | Human | 12.8 - 25.42 hours | Safety, tolerability and pharmacokinetics... |

| Metabolism | Human | Oxidation, deboronation, dehydrogenation | Safety, tolerability and pharmacokinetics... |

| Excretion | Human | <0.2% unchanged in urine | Safety, tolerability and pharmacokinetics... |

Mechanism of Action

This compound exerts its anti-leishmanial effect through the specific inhibition of the Leishmania cleavage and polyadenylation specificity factor (CPSF3).[2][3][4] CPSF3 is a critical endonuclease involved in the processing of pre-mRNA in the parasite. By inhibiting this enzyme, this compound disrupts the maturation of messenger RNA, leading to a cascade of events that ultimately result in parasite death. The selectivity of this compound for the parasite's CPSF3 over the human homolog is a key factor in its therapeutic window.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Practical Synthesis of 6-Amino-1-hydroxy-2,1-benzoxaborolane: A Key Intermediate of this compound | DNDi [dndi.org]

- 3. Efficient infection of hamster with Leishmania donovani by retro-orbital inoculation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Protective Efficacy in a Hamster Model of a Multivalent Vaccine for Human Visceral Leishmaniasis (MuLeVaClin) Consisting of the KMP11, LEISH-F3+, and LJL143 Antigens in Virosomes, Plus GLA-SE Adjuvant - PMC [pmc.ncbi.nlm.nih.gov]

DNDI-6148: A Technical Overview of its Discovery and Development as a Novel Treatment for Visceral Leishmaniasis

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery and development timeline of DNDI-6148, a once-promising benzoxaborole candidate for the treatment of visceral leishmaniasis (VL). The document details its mechanism of action, summarizes key quantitative data from preclinical and clinical studies, and outlines the experimental protocols employed in its evaluation.

Executive Summary

This compound emerged from a collaboration between the Drugs for Neglected Diseases initiative (DNDi) and Pfizer (formerly Anacor Pharmaceuticals) as a potent anti-leishmanial agent.[1][2] As a member of the oxaborole class of compounds, it demonstrated significant efficacy in preclinical models, leading to its advancement into Phase I clinical trials.[1][3] The compound's development was ultimately halted due to preclinical reproductive toxicity signals.[1][4] This guide serves as a technical repository of the scientific journey of this compound, offering valuable insights for the ongoing research and development of new therapies for neglected diseases.

Discovery and Development Timeline

The development of this compound spanned several years, from initial screening to the difficult decision to deprioritize its development. The timeline below highlights the key milestones in this process.

Mechanism of Action

This compound exerts its anti-leishmanial effect through the specific inhibition of a key parasite enzyme, the cleavage and polyadenylation specificity factor 3 (CPSF3) endonuclease.[5][6][7] This enzyme is crucial for the processing of pre-mRNA in Leishmania, and its inhibition disrupts the maturation of messenger RNA, ultimately leading to parasite death.

Quantitative Data Summary

Preclinical Efficacy

This compound demonstrated potent activity against both Leishmania donovani and Leishmania infantum, the causative agents of VL.

| Parameter | Value | Reference |

| In vivo efficacy (hamster model) | >98% reduction in parasite burden | [5][6][7] |

Phase I Clinical Trial Design

A Phase I, single-center, randomized, blinded, placebo-controlled, single ascending dose study was conducted in healthy male volunteers.

| Parameter | Details | Reference |

| Participants | 64 healthy male volunteers (18-50 years) | [8] |

| Dosage Form | Oral suspension | [2] |

| Dose Escalation Cohorts | 10 mg, 20 mg, 40 mg, 80 mg, 160 mg, 260 mg, 380 mg, 500 mg | [8] |

| Randomization | 6 active : 2 placebo per cohort | [8] |

| Primary Objective | To assess safety and tolerability | [2] |

| Secondary Objectives | To determine pharmacokinetic parameters (AUC, Cmax, etc.) | [2] |

Experimental Protocols

Synthesis of this compound

While a detailed, step-by-step protocol for the synthesis of the final this compound active pharmaceutical ingredient is not publicly available, the synthesis of a key intermediate, 6-amino-1-hydroxy-2,1-benzoxaborolane, has been described. The general approach involves the coupling of this intermediate with 5-methyl-1-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxylic acid.

A practical, scalable synthesis for 6-amino-1-hydroxy-2,1-benzoxaborolane has been developed to bypass a challenging nitration step. One approach starts from 2-methyl-5-nitroaniline (B49896) and utilizes borylation and continuous flow hydrogenation.

In Vivo Efficacy Study: Hamster Model of Visceral Leishmaniasis

The Syrian golden hamster (Mesocricetus auratus) is a well-established model for VL that mimics human disease progression.

Protocol Outline:

-

Parasite Preparation: Leishmania donovani amastigotes are isolated from the spleen of an infected hamster and used to infect fresh animals.

-

Infection: Hamsters are infected via intracardiac or retro-orbital inoculation with a suspension of L. donovani amastigotes.

-

Treatment: Treatment with this compound (administered orally) or a vehicle control is initiated at a specified time post-infection and continued for a defined duration (e.g., 5-10 days).

-

Assessment of Parasite Burden: At the end of the treatment period, animals are euthanized, and the liver and spleen are collected. The parasite burden in these organs is quantified using methods such as limiting dilution assay or by microscopic examination of Giemsa-stained tissue imprints.

-

Data Analysis: The percentage reduction in parasite burden in the treated groups is calculated relative to the vehicle-treated control group.

In Vitro Leishmania infantum Amastigote Susceptibility Assay

This assay determines the potency of a compound against the intracellular amastigote stage of the parasite, which is the clinically relevant form.

Protocol Outline:

-

Cell Culture: A macrophage cell line (e.g., THP-1) or primary macrophages are seeded in microtiter plates and allowed to adhere.

-

Infection: The macrophages are infected with Leishmania infantum promastigotes, which then differentiate into amastigotes within the host cells.

-

Compound Addition: Serial dilutions of this compound are added to the infected macrophage cultures.

-

Incubation: The plates are incubated for a defined period (e.g., 72 hours) to allow for amastigote replication and for the compound to exert its effect.

-

Quantification of Infection: The number of amastigotes per macrophage is determined, typically by microscopy after Giemsa staining or by using a high-content imaging system.

-

Data Analysis: The 50% effective concentration (EC50) is calculated by plotting the percentage of infection inhibition against the compound concentration.

Leishmania CPSF3 Endonuclease Inhibition Assay

This biochemical assay is designed to directly measure the inhibitory activity of a compound against the target enzyme.

Protocol Outline:

-

Recombinant Enzyme Production: The gene encoding for Leishmania CPSF3 is cloned and expressed in a suitable system (e.g., E. coli or a eukaryotic expression system). The recombinant protein is then purified.

-

Substrate Preparation: A labeled RNA substrate that is recognized and cleaved by CPSF3 is synthesized. The label can be radioactive (e.g., 32P) or fluorescent.

-

Inhibition Assay: The recombinant CPSF3 enzyme is incubated with the RNA substrate in the presence of varying concentrations of this compound.

-

Detection of Cleavage Products: The reaction products are separated by gel electrophoresis, and the amount of cleaved substrate is quantified.

-

Data Analysis: The 50% inhibitory concentration (IC50) is determined by measuring the reduction in enzyme activity as a function of the inhibitor concentration.

Conclusion

The development of this compound represents a significant effort in the search for new, safe, and effective oral treatments for visceral leishmaniasis. Although its progression was halted, the knowledge gained from its discovery, mechanism of action, and preclinical and clinical evaluation provides a valuable foundation for future drug discovery programs targeting neglected tropical diseases. The detailed methodologies and data presented in this guide are intended to support the scientific community in this ongoing endeavor.

References

- 1. Visceral leishmaniasis: Experimental models for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Comparative Study of Promastigote- and Amastigote-Initiated Infection of Leishmania infantum (Kinetoplastida: Trypanosomatidae) in Phlebotomus perniciosus (Diptera: Psychodidae) Conducted in Different Biosafety Level Laboratories - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.asm.org [journals.asm.org]

- 4. Cloning, expression, and purification of a novel recombinant antigen from Leishmania donovani - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Efficient infection of hamster with Leishmania donovani by retro-orbital inoculation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. In Vitro Drug Susceptibility of a Leishmania (Leishmania) infantum Isolate from a Visceral Leishmaniasis Pediatric Patient after Multiple Relapses - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

The Benzoxaborole Revolution: A Technical Guide to a New Class of Anti-Parasitic Agents

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The emergence of the benzoxaborole class of compounds represents a significant breakthrough in the fight against neglected parasitic diseases. These boron-containing heterocyclic molecules have demonstrated potent and selective activity against a range of protozoan parasites, including the causative agents of Human African Trypanosomiasis (HAT), Chagas disease, and Leishmaniasis. Their novel mechanisms of action, favorable pharmacokinetic profiles, and efficacy in preclinical models have positioned them as promising next-generation therapeutics. This technical guide provides an in-depth overview of the core science behind benzoxaboroles, including their mechanisms of action, structure-activity relationships, and key preclinical and clinical candidates. Detailed experimental protocols and quantitative data are presented to support further research and development in this critical area of medicinal chemistry.

Introduction: The Rise of Benzoxaboroles

Parasitic diseases inflict a devastating toll on global health, disproportionately affecting impoverished populations. The existing therapeutic arsenal (B13267) is often limited by toxicity, complex administration routes, and the rise of drug resistance. The discovery of benzoxaboroles has opened a new avenue for the development of safe and effective anti-parasitic drugs. A key feature of this class is the presence of a boron atom within the heterocyclic core, which is crucial for their biological activity.[1][2] This unique structural feature allows for novel interactions with parasitic targets that are distinct from traditional carbon-based drugs.

Mechanisms of Action: Disrupting Essential Parasite Machinery

Benzoxaboroles exert their anti-parasitic effects primarily through the inhibition of two key cellular processes: mRNA processing and protein synthesis.

Inhibition of mRNA Processing via CPSF3

A primary target for several potent benzoxaboroles, including acoziborole (B605153) (for HAT) and DNDI-6148 (for Leishmaniasis), is the Cleavage and Polyadenylation Specificity Factor 3 (CPSF3).[3][4][5] CPSF3 is a critical endonuclease involved in the 3'-end processing of pre-messenger RNA (pre-mRNA).[6][7] In kinetoplastid parasites, transcription is polycistronic, meaning multiple genes are transcribed into a single long pre-mRNA. This precursor must then be cleaved into individual mature mRNAs through a process called trans-splicing, which is coupled with polyadenylation.

By binding to the active site of CPSF3, benzoxaboroles inhibit its endonuclease activity, thereby preventing the cleavage of pre-mRNA.[6][7] This disruption of mRNA maturation leads to a halt in protein synthesis and ultimately, parasite death.[3][5] The selectivity of these compounds for the parasite's CPSF3 over the human homolog provides a therapeutic window.[5]

Inhibition of Protein Synthesis via Leucyl-tRNA Synthetase (LeuRS)

Another validated target for the benzoxaborole class is leucyl-tRNA synthetase (LeuRS), an essential enzyme responsible for attaching the amino acid leucine (B10760876) to its corresponding transfer RNA (tRNA).[8][9] This is a critical step in protein synthesis. Inhibition of LeuRS leads to a depletion of charged leucyl-tRNA, stalling protein production and resulting in parasite death.

The mechanism of inhibition involves the benzoxaborole forming a stable adduct with the 3'-terminal adenosine (B11128) of tRNALeu within the editing site of the LeuRS enzyme.[8][10] This trapping of the tRNA in the editing site prevents the catalytic turnover of the enzyme.[10]

Key Benzoxaborole Compounds and their Anti-Parasitic Activity

Extensive screening and optimization efforts have led to the identification of several lead benzoxaborole candidates for various parasitic diseases.

For Human African Trypanosomiasis (HAT)

-

Acoziborole (SCYX-7158/AN5568): Acoziborole is a leading candidate for the treatment of stage 2 HAT.[11][12] It is orally bioavailable and effectively crosses the blood-brain barrier.[11][13] Acoziborole has demonstrated 100% cure rates in murine models of late-stage HAT at oral doses of 25 mg/kg for 7 days.[14]

For Chagas Disease

-

AN15368: This compound is a prodrug that is activated by parasite-specific carboxypeptidases to its active form, which then targets the mRNA processing pathway.[15][16] AN15368 has shown potent activity against both extracellular and intracellular forms of Trypanosoma cruzi and has achieved 100% cure rates in non-human primate models of chronic Chagas disease with no observable toxicity.[16][17]

For Leishmaniasis

-

This compound: This benzoxaborole is a preclinical candidate for the treatment of visceral leishmaniasis.[4][18] It exhibits potent in vitro activity against intracellular amastigotes of Leishmania donovani and Leishmania infantum.[19] In hamster models of visceral leishmaniasis, this compound has demonstrated over 98% reduction in parasite burden.[20] Its primary mechanism of action is the inhibition of Leishmania CPSF3.[4][20]

Broad-Spectrum Potential

-

AN7973: This compound has shown efficacy against Cryptosporidium parvum, the causative agent of cryptosporidiosis.[21][22] It is orally active and has demonstrated efficacy in murine models of both acute and chronic infection.[21]

Quantitative Data Summary

The following tables summarize the in vitro and in vivo efficacy, as well as the pharmacokinetic properties of key benzoxaborole compounds.

Table 1: In Vitro Activity of Lead Benzoxaborole Compounds

| Compound | Parasite | Assay Type | IC50 / EC50 (µM) | Reference(s) |

| Acoziborole (SCYX-7158) | Trypanosoma brucei rhodesiense | Whole cell viability | 0.07-0.37 µg/mL (~0.19-1.0 µM) | [11][12] |

| Trypanosoma brucei gambiense | Whole cell viability | 0.07-0.37 µg/mL (~0.19-1.0 µM) | [11][12] | |

| AN15368 | Trypanosoma cruzi | Intracellular amastigotes | 0.005 µM (5 nM) | [18] |

| This compound | Leishmania donovani | Intracellular amastigotes | 1.4 µM | [19] |

| Leishmania infantum | Intracellular amastigotes | 1.8 µM | [19] | |

| AN7973 | Cryptosporidium parvum | Intracellular growth | ~0.2 µM | [23] |

Table 2: In Vivo Efficacy of Lead Benzoxaborole Compounds

| Compound | Disease Model | Animal Model | Dosing Regimen | Efficacy | Reference(s) |

| Acoziborole (SCYX-7158) | Stage 2 HAT (T. b. brucei) | Mouse | 25 mg/kg, oral, once daily for 7 days | 100% cure rate | [14] |

| AN15368 | Chronic Chagas Disease (T. cruzi) | Non-human primate | - | 100% cure rate | [16][17] |

| This compound | Visceral Leishmaniasis (L. infantum) | Hamster | 50 mg/kg, oral, once daily for 10 days | >98% parasite reduction | [19][20] |

| AN7973 | Cryptosporidiosis (C. parvum) | Mouse | 10 mg/kg, oral, once daily | Significant oocyst reduction | [24] |

Table 3: Pharmacokinetic Parameters of Acoziborole (SCYX-7158) in Mice

| Parameter | Value | Dosing | Reference(s) |

| Cmax (plasma) | >10 µg/mL | 25 mg/kg, oral | [11] |

| AUC0-24hr (plasma) | >100 µg*h/mL | 25 mg/kg, oral | [11] |

| Brain to Plasma Ratio | High brain exposure | 25 mg/kg, oral | [11] |

| Oral Bioavailability | High | - | [13] |

| Elimination Half-life | ~24 hours | - | [13] |

Experimental Protocols

This section provides an overview of the key experimental methodologies used in the discovery and evaluation of anti-parasitic benzoxaboroles.

General Experimental Workflow

The drug discovery pipeline for anti-parasitic benzoxaboroles typically follows a multi-stage process, from initial high-throughput screening to preclinical development.

In Vitro Whole-Cell Viability Assay (Resazurin-based)

This is a common high-throughput screening assay to assess the effect of compounds on parasite viability.[4][25]

-

Principle: Resazurin (B115843), a blue and non-fluorescent dye, is reduced by metabolically active cells to the pink and highly fluorescent resorufin. The fluorescence intensity is proportional to the number of viable parasites.

-

Protocol Outline:

-

Plate Preparation: Dispense parasite culture (e.g., Trypanosoma brucei) into 96- or 384-well microplates at a defined density.

-

Compound Addition: Add serial dilutions of test compounds (typically in DMSO) to the wells. Include positive (known anti-parasitic drug) and negative (vehicle) controls.

-

Incubation: Incubate plates for 72 hours under appropriate culture conditions (e.g., 37°C, 5% CO2).

-

Resazurin Addition: Add resazurin solution to each well and incubate for an additional 4-6 hours.

-

Data Acquisition: Measure fluorescence using a plate reader (excitation ~530-560 nm, emission ~590 nm).

-

Data Analysis: Calculate the 50% inhibitory concentration (IC50) by fitting the dose-response data to a sigmoidal curve.

-

In Vitro Leishmania Intracellular Amastigote Assay

This assay is critical for evaluating compound efficacy against the clinically relevant intracellular stage of Leishmania.[22][26]

-

Principle: Host macrophages are infected with Leishmania promastigotes, which differentiate into amastigotes. The number of intracellular amastigotes is quantified after treatment with test compounds, often using high-content imaging.[22]

-

Protocol Outline:

-

Macrophage Seeding: Seed a macrophage cell line (e.g., THP-1) in microplates and differentiate them into adherent macrophages using phorbol (B1677699) 12-myristate 13-acetate (PMA).[22]

-

Infection: Infect the adherent macrophages with stationary-phase Leishmania promastigotes and incubate for 24 hours to allow for phagocytosis and differentiation into amastigotes.

-

Compound Treatment: Remove extracellular promastigotes by washing and add media containing serial dilutions of the test compounds. Incubate for 72 hours.

-

Staining: Fix the cells and stain with fluorescent dyes to visualize host cell nuclei (e.g., DAPI) and parasites (e.g., using specific antibodies or DNA dyes like Giemsa).

-

Imaging and Analysis: Acquire images using an automated microscope and use image analysis software to determine the percentage of infected cells and the number of amastigotes per cell. Calculate the 50% effective concentration (EC50).

-

In Vivo Efficacy in a Murine Model of Stage 2 HAT

This protocol is essential for evaluating the ability of a compound to cross the blood-brain barrier and clear a central nervous system infection.[3][14]

-

Principle: Mice are infected with a Trypanosoma brucei strain that reliably establishes a CNS infection. Treatment is initiated at a late stage of infection, and the primary endpoint is long-term survival without relapse.

-

Protocol Outline:

-

Infection: Infect mice (e.g., Swiss Webster) intraperitoneally with a defined number of bloodstream-form trypanosomes (e.g., T. b. brucei TREU 667).[14]

-

Treatment: Initiate treatment at day 21 post-infection, when the parasites have established a CNS infection. Administer the test compound (e.g., acoziborole) orally once daily for 7 days.

-

Monitoring: Monitor parasitemia in tail blood weekly. Observe the animals for clinical signs of disease and survival for an extended period (e.g., 180 days).

-

Confirmation of Cure: At the end of the observation period, sub-inoculate blood and brain homogenates from surviving treated mice into naive mice to confirm the absence of residual parasites. A "cure" is defined as the absence of parasites in the treated mice and no infection in the sub-inoculated mice.[14]

-

Pharmacokinetic Studies in Rodents

Pharmacokinetic (PK) studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of a compound.[24][27]

-

Principle: The test compound is administered to rodents (typically mice or rats) via the intended clinical route (e.g., oral gavage). Blood and tissue samples are collected at various time points to determine the drug concentration.

-

Protocol Outline:

-

Dosing: Administer a single dose of the benzoxaborole compound to a cohort of animals.

-

Sample Collection: At predefined time points post-dosing, collect blood samples (e.g., via tail vein or cardiac puncture) and, if required, tissues (e.g., brain).

-

Sample Processing: Process blood to obtain plasma. Homogenize tissue samples.

-

Bioanalysis: Quantify the concentration of the parent drug and any major metabolites in the plasma and tissue homogenates using a validated analytical method, typically LC-MS/MS.

-

Data Analysis: Plot the concentration-time data and use pharmacokinetic software to calculate key parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and elimination half-life.

-

Synthesis of Benzoxaborole Scaffolds

The synthesis of the core benzoxaborole structure and its derivatives is a key aspect of the drug discovery process. For example, the synthesis of 6-amino-1-hydroxy-2,1-benzoxaborolane, a key intermediate for this compound, has been optimized for scalability.[11][12][21] One practical approach involves a five-step sequence starting from 4-tolunitrile, which includes a Hofmann rearrangement.[12] Another scalable route utilizes 2-methyl-5-nitroaniline (B49896) as the starting material and features a borylation of the aniline (B41778) and continuous flow hydrogenation.[12] The synthesis of the prodrug AN15368 involves the attachment of a promoiety that is cleaved by parasite carboxypeptidases.[15]

Conclusion and Future Outlook

The benzoxaborole class of compounds has emerged as a highly promising and versatile platform for the development of novel anti-parasitic therapies. With a deep understanding of their mechanisms of action, robust preclinical data, and at least one candidate in late-stage clinical trials, the future for benzoxaboroles in combating neglected tropical diseases is bright. Continued research into their structure-activity relationships, potential for combination therapies, and mechanisms of resistance will be crucial for realizing their full therapeutic potential and delivering much-needed new treatments to patients worldwide.

References

- 1. Benzoxaboroles: a new class of potential drugs for human African trypanosomiasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Benzoxaboroles: a new class of potential drugs for human African trypanosomiasis. | Semantic Scholar [semanticscholar.org]

- 3. benchchem.com [benchchem.com]

- 4. Application of a resazurin-based high-throughput screening assay for the identification and progression of new treatments for human African trypanosomiasis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pnas.org [pnas.org]

- 6. Anticancer benzoxaboroles block pre-mRNA processing by directly inhibiting CPSF3 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Anticancer benzoxaboroles block pre-mRNA processing by directly inhibiting CPSF3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. A Leucyl-tRNA Synthetase Inhibitor with Broad-Spectrum Antimycobacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Practical Synthesis of 6-Amino-1-hydroxy-2,1-benzoxaborolane: A Key Intermediate of this compound | DNDi [dndi.org]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. journals.plos.org [journals.plos.org]

- 15. ctegd.uga.edu [ctegd.uga.edu]

- 16. Discovery of an orally active benzoxaborole prodrug effective in the treatment of Chagas disease in non-human primates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Chagas disease medication breakthrough | LGC Standards [lgcstandards.com]

- 18. This compound | DNDi [dndi.org]

- 19. researchgate.net [researchgate.net]

- 20. pubs.acs.org [pubs.acs.org]

- 21. benchchem.com [benchchem.com]

- 22. Synthesis and Biological Evaluation of 4‑(4-Nitrophenyl)‑1H‑1,2,3-triazole Derivatives as Antitrypanosomal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 23. unmc.edu [unmc.edu]

- 24. researchgate.net [researchgate.net]

- 25. A Novel Leishmania major Amastigote Assay in 96-Well Format for Rapid Drug Screening and Its Use for Discovery and Evaluation of a New Class of Leishmanicidal Quinolinium Salts - PMC [pmc.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. RePORT ⟩ RePORTER [reporter.nih.gov]

DNDI-6148: A Deep Dive into Its Selective Inhibition of Parasite CPSF3

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

DNDI-6148, a novel benzoxaborole derivative, has emerged as a promising preclinical candidate for the treatment of visceral leishmaniasis.[1][2] Its mechanism of action is centered on the potent and selective inhibition of the parasite's Cleavage and Polyadenylation Specificity Factor 3 (CPSF3), an essential endonuclease involved in pre-mRNA processing.[1][2] This technical guide provides a comprehensive overview of the selectivity of this compound for the parasite enzyme over its human counterpart, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular interactions and experimental procedures. The exceptional selectivity of this compound forms the basis of its favorable safety profile and underscores its potential as a next-generation anti-leishmanial agent.[1]

Introduction

Visceral leishmaniasis, a neglected tropical disease caused by protozoan parasites of the Leishmania genus, poses a significant global health burden. Current treatment options are often limited by toxicity, resistance, and complex administration routes. This compound, developed by the Drugs for Neglected Diseases initiative (DNDi), represents a significant advancement in the search for safer and more effective oral therapies.[1][3] This compound belongs to the benzoxaborole class, known for its unique mode of action targeting microbial enzymes.[1] The primary target of this compound has been identified as CPSF3, a key component of the mRNA processing machinery that is essential for parasite viability.[1][2] A critical aspect of this compound's therapeutic potential lies in its high degree of selectivity for the Leishmania CPSF3 enzyme over the human ortholog, minimizing the potential for off-target effects and associated toxicity.[1] This document aims to provide a detailed technical examination of this selectivity.

Mechanism of Action: Targeting a Key Parasite Enzyme

This compound exerts its anti-parasitic effect by inhibiting the endonuclease activity of Leishmania donovani CPSF3 (LdCPSF3). This enzyme is a critical component of the Cleavage and Polyadenylation Specificity Factor (CPSF) complex, which is responsible for the 3'-end processing of pre-mRNAs. By inhibiting LdCPSF3, this compound disrupts mRNA maturation, leading to a cascade of events that ultimately result in parasite death.

The basis for the selectivity of this compound lies in a key difference in the active site of the parasite and human CPSF3 enzymes. Molecular docking studies have revealed that a specific amino acid residue in the Leishmania enzyme is replaced by a bulkier residue in the human homolog. This steric hindrance in the human CPSF3 active site prevents the effective binding of this compound, thereby conferring its remarkable selectivity.

Below is a diagram illustrating the proposed mechanism of action of this compound.

Figure 1. Mechanism of selective inhibition of Leishmania CPSF3 by this compound.

Quantitative Selectivity Data

The selectivity of this compound for the parasite CPSF3 enzyme over the human homolog is a cornerstone of its therapeutic potential. While specific IC50 values for the direct inhibition of purified human CPSF3 by this compound are not extensively detailed in the primary publication, the available data from cellular and enzymatic assays against the parasite enzyme, coupled with cytotoxicity data against human cells, provides a strong indication of its selectivity.

| Target | Assay Type | Endpoint | Value | Reference |

| Leishmania donovani CPSF3 | Enzymatic Assay | IC50 | Not explicitly stated | Mowbray et al., 2021 |

| Leishmania donovani (amastigotes) | Intracellular Assay | EC50 | 0.23 µM | Mowbray et al., 2021 |

| Human MRC-5 cells | Cytotoxicity Assay | CC50 | >100 µM | Mowbray et al., 2021 |

| Selectivity Index (SI) | (CC50 Human Cells / EC50 L. donovani) | >435 | Calculated from Mowbray et al., 2021 |

Note: The high selectivity index demonstrates that this compound is significantly more potent against the intracellular parasite than it is toxic to human cells, supporting its favorable safety profile. The lack of a published IC50 for human CPSF3 is a data gap that future studies may address. Other benzoxaboroles have been shown to inhibit human CPSF3, but often at much higher concentrations than required for anti-parasitic activity.[4]

Experimental Protocols

The following sections detail the key experimental methodologies used to determine the activity and selectivity of this compound.

Cloning, Expression, and Purification of Leishmania donovani CPSF3 (LdCPSF3)

A detailed protocol for obtaining purified LdCPSF3 for enzymatic assays is crucial for direct inhibition studies. While the primary publication on this compound does not provide an exhaustive step-by-step guide, a generalized workflow based on standard molecular biology techniques can be outlined.

References

- 1. Anticancer benzoxaboroles block pre-mRNA processing by directly inhibiting CPSF3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound: A novel benzoxaborole preclinical candidate for the treatment of visceral leishmaniasis | DNDi [dndi.org]

- 3. This compound | DNDi [dndi.org]

- 4. Anticancer benzoxaboroles block pre-mRNA processing by directly inhibiting CPSF3 - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Intellectual Property and Patent Status of DNDI-6148

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of DNDI-6148, a promising preclinical and clinical candidate for the treatment of visceral leishmaniasis. The document details its intellectual property landscape, development history, mechanism of action, and key preclinical and clinical data, with a focus on presenting structured data and detailed experimental methodologies.

Introduction to this compound

This compound is a novel benzoxaborole compound that has demonstrated significant efficacy against Leishmania parasites, the causative agents of leishmaniasis. It emerged from a screening of Anacor Pharmaceuticals' oxaborole library by the Drugs for Neglected Diseases initiative (DNDi)[1]. The compound has progressed through preclinical development and entered Phase I clinical trials. However, its development for leishmaniasis has been deprioritized due to observations of preclinical reproductive toxicity[1][2].

Intellectual Property and Patent Status

The intellectual property (IP) surrounding this compound is managed through a partnership model, consistent with DNDi's overarching IP policy. This policy prioritizes access to affordable medicines for neglected diseases over broad patent protection, employing a pragmatic, case-by-case approach to IP management[3][4][5].

This compound was identified from the benzoxaborole library of Anacor Pharmaceuticals (now a subsidiary of Pfizer)[1]. While specific patent applications explicitly covering the this compound molecule have not been publicly disclosed, the foundational patents for the benzoxaborole chemical class as therapeutic agents are held by Anacor[2][6]. DNDi has likely negotiated specific rights for the development and distribution of this compound for neglected diseases, in line with their policy of securing non-exclusive, royalty-free licenses to ensure affordability and access in endemic countries[7].

DNDi's approach to IP is guided by the following principles:

-

Public Good: Developing drugs as public goods whenever possible[3].

-

Equitable Access: Ensuring that medicines are affordable and accessible to all patients in need[4].

-

Freedom to Operate: Securing the necessary rights to conduct further research and development with various partners[3].

This collaborative and access-oriented IP strategy is a hallmark of DNDi's operations and is central to the development story of this compound.

Mechanism of Action

This compound exerts its anti-leishmanial effect through the targeted inhibition of a key parasitic enzyme.

-

Target: The primary molecular target of this compound is the Leishmania cleavage and polyadenylation specificity factor (CPSF3)[8][9][10].

-

Function: CPSF3 is an endonuclease essential for the processing of pre-mRNA in the parasite. By inhibiting this enzyme, this compound disrupts the maturation of messenger RNA, leading to a cascade of downstream effects that ultimately result in parasite death.

Quantitative Data

The following tables summarize the key in vitro and in vivo efficacy data for this compound.

Table 1: In Vitro Activity of this compound against Leishmania Species

| Leishmania Species | EC50 (µM) |

| L. donovani (intramacrophage) | 1.2 |

| L. infantum (intramacrophage) | 2.7 |

| L. major | Data not available |

| L. aethiopica | Data not available |

| L. amazonensis | Data not available |

| L. panamensis | Data not available |

| L. mexicana | Data not available |

| L. tropica | Data not available |

Data sourced from Mowbray et al., Journal of Medicinal Chemistry, 2021[8].

Table 2: In Vivo Efficacy of this compound in a Hamster Model of Visceral Leishmaniasis (L. infantum)

| Dose (mg/kg, p.o., QD for 5 days) | % Reduction in Liver Parasite Burden | % Reduction in Spleen Parasite Burden | % Reduction in Bone Marrow Parasite Burden |

| 50 | >98 | >98 | >95 |

| 100 | >99 | >99 | >98 |

Data sourced from Mowbray et al., Journal of Medicinal Chemistry, 2021[8].

Table 3: In Vivo Efficacy of this compound in a Mouse Model of Visceral Leishmaniasis (L. donovani and L. infantum)

| Leishmania Species | Dose (mg/kg, p.o., BID for 5 days) | % Reduction in Liver Parasite Burden |

| L. donovani | 50 | >99 |

| L. infantum | 50 | >99 |

Data sourced from Mowbray et al., Journal of Medicinal Chemistry, 2021[8].

Experimental Protocols

Detailed methodologies for the synthesis and evaluation of this compound are provided below.

A practical, scalable synthesis of a key intermediate of this compound, 6-amino-1-hydroxy-2,1-benzoxaborolane, has been developed[11][12][13][14]. One reported approach utilizes 2-methyl-5-nitroaniline (B49896) as the starting material and features a borylation of aniline (B41778) and continuous flow hydrogenation as key steps, with an overall yield of 46%[13][14]. This method avoids a challenging and expensive nitration step of 1-hydroxy-2,1-benzoxaborolane[13][14].

The in vitro activity of this compound against intracellular Leishmania amastigotes was determined using a macrophage infection model.

The in vivo efficacy of this compound was evaluated in both mouse and hamster models of visceral leishmaniasis.

Clinical Development and Current Status

This compound entered a Phase I single ascending dose study in healthy volunteers in January 2020. The study showed that the compound was safe and well-tolerated after a single oral dose[1][15]. However, subsequent preclinical studies revealed signals of reproductive toxicity, which led to the deprioritization of this compound for the treatment of leishmaniasis in 2023[1][2]. As of 2024, clinical development activities for this compound remain on hold[1][15].

Conclusion

This compound represents a significant advancement in the search for new, orally active treatments for visceral leishmaniasis. Its development showcases a successful partnership model for neglected disease research, guided by an access-focused intellectual property strategy. While the future of this compound is uncertain due to toxicity concerns, the knowledge gained from its development, including a detailed understanding of its mechanism of action and scalable synthesis, provides a valuable foundation for the development of next-generation benzoxaboroles for the treatment of leishmaniasis and other neglected diseases.

References

- 1. This compound | DNDi [dndi.org]

- 2. patents.justia.com [patents.justia.com]

- 3. dndi.org [dndi.org]

- 4. dndi.org [dndi.org]

- 5. ipmall.law.unh.edu [ipmall.law.unh.edu]

- 6. tandfonline.com [tandfonline.com]

- 7. Pro-access policies for intellectual property and licensing | DNDi [dndi.org]

- 8. This compound: A Novel Benzoxaborole Preclinical Candidate for the Treatment of Visceral Leishmaniasis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound: A Novel Benzoxaborole Preclinical Candidate for the Treatment of Visceral Leishmaniasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound: A novel benzoxaborole preclinical candidate for the treatment of visceral leishmaniasis | DNDi [dndi.org]

- 11. Practical Synthesis of 6-Amino-1-hydroxy-2,1-benzoxaborolane: A Key Intermediate of this compound | DNDi [dndi.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. This compound Chagas disease | DNDi [dndi.org]

In Silico Modeling of DNDI-6148 Binding to CPSF3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in silico modeling of the binding interaction between the preclinical drug candidate DNDI-6148 and its molecular target, the Cleavage and Polyadenylation Specificity Factor 3 (CPSF3). This document details the computational methodologies, summarizes key quantitative data, and outlines the experimental protocols for validating such models, serving as a comprehensive resource for researchers in parasitology and computational drug discovery.

Introduction

This compound is a novel benzoxaborole compound that has shown significant promise as a preclinical candidate for the treatment of visceral leishmaniasis.[1][2][3] Its mechanism of action is primarily through the inhibition of the Leishmania Cleavage and Polyadenylation Specificity Factor 3 (CPSF3), an essential endonuclease involved in the 3'-end processing of pre-mRNAs.[1][2][3] Disrupting this process is detrimental to the parasite's survival. Understanding the precise binding mode of this compound to CPSF3 at an atomic level is crucial for further optimization of this drug class and for elucidating potential resistance mechanisms. In silico modeling, particularly molecular docking, has been instrumental in visualizing and analyzing this critical protein-ligand interaction.[4]

In Silico Modeling Workflow

The computational workflow to model the interaction between this compound and Leishmania donovani CPSF3 involves several key stages, from protein structure prediction to the analysis of the final docked complex.

Methodologies and Experimental Protocols

Homology Modeling of L. donovani CPSF3

As the experimental structure of L. donovani CPSF3 is not always available, homology modeling is employed to generate a 3D model.

Protocol:

-

Template Selection: The amino acid sequence of the target protein (L. donovani CPSF3) is used as a query to search protein structure databases (e.g., Protein Data Bank - PDB) using tools like BLAST. A suitable template is a homologous protein with a known high-resolution 3D structure and significant sequence identity. For L. donovani CPSF3, a homolog from Thermus thermophilus has been used as a template.[5]

-

Sequence Alignment: The target sequence is aligned with the template sequence. The accuracy of this alignment is critical for the quality of the final model.

-

Model Building: Automated servers or standalone software (e.g., SWISS-MODEL, Modeller) are used to construct the 3D model of the target protein based on the aligned sequences and the template's 3D structure. This involves building the backbone, modeling loops, and adding side chains.

-

Model Refinement and Validation: The generated model undergoes energy minimization to relieve any steric clashes. The quality of the model is then assessed using tools like PROCHECK or Ramachandran plot analysis to ensure that the stereochemical parameters are within acceptable ranges.

Molecular Docking of this compound into CPSF3

Molecular docking predicts the preferred orientation of a ligand when bound to a protein target.

Protocol:

-

Protein Preparation: The 3D model of L. donovani CPSF3 is prepared for docking. This typically involves adding hydrogen atoms, assigning partial charges, and defining the active site, which in CPSF3 is a catalytic site at the interface of the metallo-β-lactamase and β-CASP domains containing two zinc atoms.[5]

-

Ligand Preparation: A 3D structure of this compound is generated from its 2D representation. The structure is then energy-minimized, and appropriate charges are assigned.

-

Docking Simulation: A docking program (e.g., AutoDock, Glide) is used to systematically sample different conformations and orientations (poses) of this compound within the defined active site of CPSF3. A grid box is typically defined around the active site to guide the search.

-

Pose Analysis and Scoring: The generated poses are "scored" based on a scoring function that estimates the binding affinity. The poses are clustered, and the lowest energy and most populated clusters are analyzed to identify the most probable binding mode.

Results: Binding Mode of this compound

The in silico modeling of this compound with the homology model of L. donovani CPSF3 revealed key binding interactions.[4] The benzoxaborole moiety of this compound is proposed to form a tetrahedral boronate species that coordinates with the two zinc atoms in the active site.[5]

Key interactions identified in the docking model include:

-

A π-stacking interaction between the ligand and the side chain of Tyr 370 .[4]

-

A hydrogen bond between the amide NH of this compound and the hydroxyl group of the Thr 218 side-chain.[4]

Notably, a mutation of Asn 219 to His has been shown to confer resistance.[4] While there is no direct interaction with Asn 219 in the model, the bulkier histidine residue is proposed to cause a steric clash with the methyl pyridyl-triazole moiety of this compound, disrupting the optimal binding conformation.[4]

Quantitative Data Summary

The inhibitory activity of this compound against Leishmania donovani has been quantified through in vitro assays, with the results corroborating the in silico findings.

| Cell Line / Condition | Compound | Parameter | Value | Reference |

| L. donovani (Wild-type) | This compound | EC50 | 411 ± 12 nM | [6] |

| L. donovani (CPSF3 Overexpressing) | This compound | EC50 | 508 ± 13 nM | [6] |

| L. donovani (CPSF3 Asn 219 His) | This compound | EC50 | 1674 ± 51 nM | [6] |

EC50 (Half-maximal effective concentration) values represent the concentration of the drug that inhibits 50% of the parasite's growth.

Experimental Validation Protocol: EC50 Determination

The following is a generalized protocol for determining the EC50 value of an antiparasitic compound against Leishmania promastigotes.

Protocol:

-

Parasite Culture: Leishmania donovani promastigotes (wild-type and transgenic lines) are cultured in appropriate media at a specific temperature (e.g., 26°C) to reach the mid-logarithmic growth phase.

-

Compound Dilution: this compound is serially diluted in the culture medium across a range of concentrations in a 96-well plate.

-

Incubation: A defined number of parasites are added to each well containing the compound dilutions. The plates are then incubated for a set period (e.g., 72 hours).

-

Viability Assay: After incubation, a viability reagent (e.g., resazurin) is added to each well. This reagent changes color or fluoresces in the presence of metabolically active (living) cells.

-

Data Acquisition: The absorbance or fluorescence is measured using a plate reader.

-

Data Analysis: The readings are converted to percentage inhibition relative to untreated controls. The EC50 value is calculated by fitting the concentration-response data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

CPSF3 Signaling and Mechanism of Inhibition

CPSF3 is a critical component of the Cleavage and Polyadenylation Specificity Factor (CPSF) complex, which is essential for the 3'-end processing of pre-mRNAs in eukaryotes. This compound inhibits the endonuclease activity of CPSF3, leading to a disruption of this vital cellular process.

By inhibiting CPSF3, this compound prevents the proper cleavage of pre-mRNAs, leading to transcriptional read-through and the failure to produce mature, functional mRNAs.[7] This ultimately disrupts protein synthesis and leads to parasite death.

Conclusion

In silico modeling has proven to be an invaluable tool in the study of this compound, providing a detailed hypothesis of its binding mode to the Leishmania CPSF3 target. This computational insight, supported by quantitative in vitro data and resistance studies, solidifies the mechanism of action and provides a rational basis for the development of next-generation benzoxaborole-based antiparasitics. The methodologies outlined in this guide represent a standard approach for the computational investigation and experimental validation of novel enzyme inhibitors.

References

- 1. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Homology modeling - Wikipedia [en.wikipedia.org]

- 3. Practical Guide to Homology Modeling - Proteopedia, life in 3D [proteopedia.org]

- 4. HADDOCK2.4 shape-restrained protein-small molecule tutorial – Bonvin Lab [bonvinlab.org]

- 5. researchgate.net [researchgate.net]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. CPSF3-dependent pre-mRNA processing as a druggable node in AML and Ewing’s sarcoma - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

DNDI-6148: In Vivo Efficacy in Hamster Models of Visceral Leishmaniasis

Application Notes & Protocols for Researchers

DNDI-6148, a novel benzoxaborole compound, has demonstrated significant promise as a preclinical candidate for the oral treatment of visceral leishmaniasis (VL).[1][2] This document provides detailed application notes and protocols for conducting in vivo efficacy studies of this compound in the Syrian golden hamster (Mesocricetus auratus), a well-established model that mimics human VL.[3] The protocols outlined below are based on published studies demonstrating the potent activity of this compound against both Leishmania infantum and Leishmania donovani.[1]

Mechanism of Action

This compound primarily acts through the inhibition of the Leishmania cleavage and polyadenylation specificity factor (CPSF3) endonuclease. This enzyme is crucial for the processing of pre-mRNA in the parasite, and its inhibition disrupts parasite replication and survival.

Data Presentation: In Vivo Efficacy and Pharmacokinetics

The following tables summarize the quantitative data from in vivo efficacy and pharmacokinetic studies of this compound in hamster models of VL.

Table 1: In Vivo Efficacy of this compound against Leishmania infantum in Hamsters [1]

| Dose (mg/kg, BID) | Treatment Duration (days) | % Reduction in Parasite Burden (Liver) | % Reduction in Parasite Burden (Spleen) | % Reduction in Parasite Burden (Bone Marrow) |

| 25 | 5 | 98.3 | 98.2 | 93.6 |

| 50 | 5 | 99.8 | 99.9 | 99.0 |

| 25 | 10 | 100 | 99.9 | 99.4 |

BID: twice daily administration

Table 2: In Vivo Efficacy of this compound against Leishmania donovani in Hamsters [1]

| Dose (mg/kg, BID) | Treatment Duration (days) | % Reduction in Parasite Burden (Liver) | % Reduction in Parasite Burden (Spleen) | % Reduction in Parasite Burden (Bone Marrow) |

| 25 | 10 | >99 | >99 | >99 |

| 50 | 5 | >99 | >99 | 94 |

BID: twice daily administration

Table 3: Pharmacokinetic Profile of this compound in Hamsters [1]

| Compound | Dose (mg/kg, single oral) | AUC0–24 (h.ng/mL) |

| This compound | 50 | 120,000 |

Experimental Protocols

Hamster Model of Visceral Leishmaniasis

This protocol describes the establishment of a chronic Leishmania infection in Syrian golden hamsters to evaluate the in vivo efficacy of this compound.

Materials:

-

Female Syrian golden hamsters (Mesocricetus auratus), 6-8 weeks old

-

Leishmania infantum or Leishmania donovani amastigotes

-

Phosphate-buffered saline (PBS), sterile

-

Anesthetic (e.g., isoflurane, ketamine/xylazine)

-

Insulin syringes with 28-30 gauge needles

Procedure:

-

Parasite Preparation: Obtain Leishmania amastigotes from the spleen of a previously infected hamster. Homogenize the spleen in sterile PBS and determine the amastigote concentration using a hemocytometer. Adjust the concentration to 1 x 107 amastigotes/mL in PBS.

-

Infection: Anesthetize the hamsters. Inoculate each hamster with 1 x 107 amastigotes via intracardiac injection.

-

Establishment of Chronic Infection: Allow the infection to establish for 8-12 weeks. During this period, monitor the animals for clinical signs of VL, such as weight loss, splenomegaly, and hepatomegaly.

-

Grouping: Randomly assign the infected hamsters to treatment and control groups (n=5-6 per group).

References

- 1. This compound: A Novel Benzoxaborole Preclinical Candidate for the Treatment of Visceral Leishmaniasis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound: A novel benzoxaborole preclinical candidate for the treatment of visceral leishmaniasis | DNDi [dndi.org]

- 3. Efficient infection of hamster with Leishmania donovani by retro-orbital inoculation - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Pharmacokinetic Analysis of DNDI-6148 in Mice

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting a pharmacokinetic (PK) analysis of DNDI-6148, a promising benzoxaborole preclinical candidate for the treatment of visceral leishmaniasis, in a murine model.

Introduction

This compound is a novel benzoxaborole derivative that has demonstrated significant in vitro and in vivo activity against various Leishmania species, the causative agents of leishmaniasis.[1] Understanding the pharmacokinetic profile of this compound in preclinical models is crucial for dose selection and optimization for efficacy and safety studies, as well as for predicting its behavior in humans. These protocols outline the essential steps for an oral pharmacokinetic study in mice, from drug administration to bioanalytical quantification.

Quantitative Data Summary

While specific, directly measured pharmacokinetic parameters for this compound in mice are not extensively published in the form of Cmax, Tmax, and AUC, a population pharmacokinetic (PPK) model has been developed for L. major-infected BALB/c mice after twice-daily (BID) oral administration. This model provides valuable insights into the compound's behavior.[2]

Table 1: Population Pharmacokinetic Parameters of this compound in BALB/c Mice [2]

| Parameter | Description | Value (95% Confidence Interval) |

| ka | Absorption rate constant | 2.46 hr⁻¹ (2.21, 2.73) |

| V/F | Apparent volume of distribution | 0.0028 L (0.0026, 0.0031) |

| Vmax/F | Maximum elimination rate | 108.59 L/hr (97.30, 121.19) |

| Km | Michaelis-Menten constant | 13.2 mg/L (11.2, 15.6) |

Note: The pharmacokinetics of this compound in mice were best described by a 1-compartment disposition model with first-order absorption and Michaelis-Menten (saturable) elimination.[2]

Mechanism of Action

This compound primarily acts through the inhibition of the Leishmania cleavage and polyadenylation specificity factor (CPSF3), an endonuclease essential for pre-mRNA processing in the parasite.[1] Inhibition of CPSF3 disrupts parasite gene expression, leading to cell death.

References

- 1. This compound: A Novel Benzoxaborole Preclinical Candidate for the Treatment of Visceral Leishmaniasis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Preclinical population pharmacokinetic modelling of skin target site exposure of DNDI-0690 and this compound in the treatment of cutaneous leishmaniasis [page-meeting.org]

Application Notes and Protocols for Cell-Based Screening of DNDI-6148 Analogs

For Researchers, Scientists, and Drug Development Professionals

Introduction

DNDI-6148 is a benzoxaborole compound that has shown significant promise as a preclinical candidate for the treatment of visceral leishmaniasis.[1] Its primary mechanism of action is the inhibition of the Leishmania cleavage and polyadenylation specificity factor (CPSF3) endonuclease, an enzyme crucial for the processing of pre-mRNA in the parasite.[2][3] Although the clinical development of this compound has been deprioritized due to preclinical toxicity signals, its novel mechanism of action makes its analogs valuable candidates for further investigation.[4]

These application notes provide detailed protocols for robust and reproducible cell-based assays to screen this compound analogs for their efficacy against Leishmania donovani, the causative agent of visceral leishmaniasis, and to assess their cytotoxicity against mammalian cells.

Data Presentation: In Vitro Efficacy and Cytotoxicity of this compound and Analogs

The following tables summarize the in vitro activity of this compound and some of its analogs against Leishmania donovani amastigotes and their cytotoxicity against various mammalian cell lines. This data serves as a benchmark for the screening of new analogs.

Table 1: Anti-leishmanial Activity of this compound and Analogs against Intracellular L. donovani Amastigotes

| Compound | L. donovani Strain | IC50 (µM) | Reference |

| This compound | MHOM/IN/80/DD8 | 2.46 | [5] |

| This compound | MHOM/ET/67/HU3 | 1.62 ± 1.07 | [5] |

| This compound | MHOM/SD/62/1SCL2D | 0.15 | [5] |

| Analog 1 | L. infantum | 0.047 | [2] |

| Analog 2 | L. infantum | 0.038 | [2] |

| Analog 3 | L. infantum | 0.029 | [2] |

Table 2: Cytotoxicity of this compound and Analogs against Mammalian Cell Lines

| Compound | Cell Line | CC50 (µM) | Selectivity Index (SI = CC50/IC50) | Reference |

| This compound | PMM | >38 | >15.4 (for DD8 strain) | [6] |

| This compound | MRC5 | >38 | >15.4 (for DD8 strain) | [6] |

| Analog 1 | PMM | >38 | >808 | [2] |

| Analog 2 | PMM | >38 | >1000 | [2] |

| Analog 3 | PMM | >38 | >1310 | [2] |

PMM: Primary Mouse Macrophages MRC5: Human lung fibroblast cell line

Experimental Protocols

Intracellular Leishmania donovani Amastigote Assay in THP-1 Macrophages

This assay is considered the gold standard for in vitro screening of anti-leishmanial compounds as it evaluates the efficacy against the clinically relevant intracellular amastigote stage of the parasite.

Materials:

-

Leishmania donovani promastigotes (e.g., MHOM/IN/80/DD8)

-

THP-1 human monocytic cell line

-

RPMI-1640 medium supplemented with 10% heat-inactivated fetal bovine serum (FBS), L-glutamine, and penicillin-streptomycin

-

Phorbol 12-myristate 13-acetate (PMA)

-

Test compounds (this compound analogs) and control drugs (e.g., Amphotericin B, Miltefosine)

-

96-well clear-bottom black plates

-

Resazurin (B115843) sodium salt

-

Fluorescence plate reader

Protocol:

-

THP-1 Cell Differentiation:

-

Seed THP-1 monocytes at a density of 1 x 10^5 cells/well in a 96-well plate in complete RPMI-1640 medium.

-

Add PMA to a final concentration of 50 ng/mL to induce differentiation into macrophages.

-

Incubate for 48-72 hours at 37°C in a 5% CO2 incubator until cells become adherent and macrophage-like.

-

After incubation, aspirate the PMA-containing medium and wash the adherent macrophages gently with pre-warmed RPMI-1640.

-

-

Infection with Leishmania donovani Promastigotes:

-

Culture L. donovani promastigotes in M199 medium to stationary phase to enrich for infective metacyclic forms.

-

Infect the differentiated THP-1 macrophages with stationary phase promastigotes at a multiplicity of infection (MOI) of 10:1 (parasites:macrophages).

-

Centrifuge the plate at a low speed (e.g., 300 x g for 5 minutes) to facilitate parasite-cell contact.

-

Incubate for 24 hours at 37°C and 5% CO2 to allow for phagocytosis and transformation of promastigotes into amastigotes.

-

After 24 hours, wash the wells gently with pre-warmed RPMI-1640 to remove any non-internalized promastigotes.

-

-

Compound Treatment:

-

Prepare serial dilutions of the this compound analogs and control drugs in complete RPMI-1640. The final solvent concentration (e.g., DMSO) should be kept below 0.5%.

-

Add the diluted compounds to the wells containing infected macrophages. Include vehicle-treated wells as a negative control.

-

Incubate the plate for 72 hours at 37°C and 5% CO2.

-

-

Quantification of Intracellular Amastigotes (Resazurin-based Viability Assay):

-

After the 72-hour incubation, carefully remove the culture medium.

-

Add 100 µL of fresh medium and 20 µL of resazurin solution (0.15 mg/mL in DPBS) to each well.

-

Incubate for 4-6 hours at 37°C.

-

Measure the fluorescence using a plate reader with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.

-

The fluorescence intensity is proportional to the number of viable amastigotes.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

-

Determine the IC50 value (the concentration of the compound that inhibits parasite growth by 50%) by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

-

Cytotoxicity Assay in THP-1 Macrophages

This assay is performed in parallel to the efficacy assay to determine the selectivity of the this compound analogs.

Materials:

-

THP-1 human monocytic cell line

-

RPMI-1640 medium supplemented with 10% FBS, L-glutamine, and penicillin-streptomycin

-

PMA

-

Test compounds (this compound analogs) and a positive control for cytotoxicity (e.g., digitonin)

-

96-well clear-bottom black plates

-

Resazurin sodium salt

-

Fluorescence plate reader

Protocol:

-

THP-1 Cell Differentiation:

-

Follow the same procedure as described in the intracellular amastigote assay (Protocol 1, step 1).

-

-

Compound Treatment:

-

Prepare serial dilutions of the this compound analogs and control compound in complete RPMI-1640.

-

Add the diluted compounds to the wells containing differentiated, uninfected THP-1 macrophages.

-

Incubate the plate for 72 hours at 37°C and 5% CO2.

-

-

Quantification of Cell Viability (Resazurin Assay):

-

Follow the same procedure as described for the quantification of intracellular amastigotes (Protocol 1, step 4).

-

-

Data Analysis:

-

Calculate the percentage of cytotoxicity for each compound concentration relative to the vehicle control.

-

Determine the CC50 value (the concentration of the compound that reduces cell viability by 50%) by plotting the percentage of cytotoxicity against the logarithm of the compound concentration and fitting the data to a dose-response curve.

-

Calculate the Selectivity Index (SI) as the ratio of CC50 to IC50. A higher SI value indicates greater selectivity of the compound for the parasite over the host cell.

-

Visualizations

Caption: Workflow for screening this compound analogs.

Caption: Signaling pathway of this compound analogs.

References

- 1. Practical Synthesis of 6-Amino-1-hydroxy-2,1-benzoxaborolane: A Key Intermediate of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. This compound: A Novel Benzoxaborole Preclinical Candidate for the Treatment of Visceral Leishmaniasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound: A novel benzoxaborole preclinical candidate for the treatment of visceral leishmaniasis | DNDi [dndi.org]

- 5. This compound | DNDi [dndi.org]

- 6. researchgate.net [researchgate.net]

Application Notes and Protocols: Investigating DNDI-6148 Resistance in Leishmania using CRISPR-Cas9

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a summary of the known mechanism of action for the antileishmanial preclinical candidate DNDI-6148, the role of its target in conferring resistance as validated by CRISPR-Cas9, and detailed protocols for leveraging CRISPR-Cas9 to investigate potential resistance mechanisms in Leishmania species. While the clinical development of this compound has been deprioritized due to preclinical toxicity signals, the methodologies described herein are broadly applicable for studying drug resistance in Leishmania.[1][2]

Introduction to this compound and its Mechanism of Action

This compound is a novel benzoxaborole compound that has demonstrated potent in vitro and in vivo activity against visceral leishmaniasis (VL), caused by Leishmania donovani and Leishmania infantum.[3][4] Early studies showed impressive efficacy, with over a 98% reduction in parasite burden in vivo.[3][5] The primary mechanism of action of this compound is the inhibition of the Leishmania cleavage and polyadenylation specificity factor (CPSF3), an endonuclease that has not been previously exploited as a drug target in this parasite.[3][5]

CRISPR-Cas9 gene editing has been instrumental in validating CPSF3 as the target of this compound. By introducing a specific point mutation (Asn219His) into the CPSF3 gene, researchers were able to generate a Leishmania line that exhibited a consistent threefold decrease in sensitivity to this compound, confirming the critical role of this enzyme in the drug's efficacy.[3]

Quantitative Data Summary

The following tables summarize the key quantitative findings related to this compound efficacy and resistance.

Table 1: In Vivo Efficacy of this compound

| Compound | Efficacy Metric | Result | Species Context |

| This compound | Reduction in parasite burden | >98% | In vivo models of VL |

Source: Mowbray, C. E., et al. (2021).[3][5]

Table 2: CRISPR-Cas9 Induced Resistance to this compound

| Gene Target | Genetic Modification | Resulting Phenotype | Leishmania Species |

| CPSF3 | Asn219His point mutation | 3-fold decrease in sensitivity (resistance) to this compound | L. donovani |

Source: Mowbray, C. E., et al. (2021).[3]

Signaling Pathways and Experimental Workflows

Mechanism of Action and Resistance Pathway

The following diagram illustrates the established mechanism of action of this compound and the identified resistance mechanism. This compound inhibits the endonuclease activity of CPSF3, which is essential for parasite survival. A point mutation in the CPSF3 gene can reduce the binding affinity of the drug, leading to resistance.

Caption: Mechanism of this compound action and resistance.

Experimental Workflow: Genome-Wide CRISPR-Cas9 Screen